molecular formula C14H18ClNO B15123330 3-Chloro-2-(4,4-dimethyl-1-piperidinyl)benzaldehyde

3-Chloro-2-(4,4-dimethyl-1-piperidinyl)benzaldehyde

Cat. No.: B15123330
M. Wt: 251.75 g/mol
InChI Key: PKISVVXENWAPJL-UHFFFAOYSA-N
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Description

3-Chloro-2-(4,4-dimethyl-1-piperidinyl)benzaldehyde is a chemical compound that features a benzaldehyde core substituted with a chloro group and a piperidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-(4,4-dimethyl-1-piperidinyl)benzaldehyde typically involves the following steps:

    Formation of the Piperidinyl Group: The piperidinyl group can be introduced through a nucleophilic substitution reaction. For example, 4,4-dimethylpiperidine can react with a suitable benzaldehyde derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-(4,4-dimethyl-1-piperidinyl)benzaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or primary amines in the presence of a base.

Major Products

    Oxidation: 3-Chloro-2-(4,4-dimethyl-1-piperidinyl)benzoic acid.

    Reduction: 3-Chloro-2-(4,4-dimethyl-1-piperidinyl)benzyl alcohol.

    Substitution: 3-Amino-2-(4,4-dimethyl-1-piperidinyl)benzaldehyde.

Scientific Research Applications

3-Chloro-2-(4,4-dimethyl-1-piperidinyl)benzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Chloro-2-(4,4-dimethyl-1-piperidinyl)benzaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-2-(4-methyl-1-piperidinyl)benzaldehyde: Similar structure but with a single methyl group on the piperidine ring.

    3-Chloro-2-(1-piperidinyl)benzaldehyde: Lacks the dimethyl substitution on the piperidine ring.

    2-(4,4-Dimethyl-1-piperidinyl)benzaldehyde: Lacks the chloro substitution on the benzaldehyde ring.

Uniqueness

3-Chloro-2-(4,4-dimethyl-1-piperidinyl)benzaldehyde is unique due to the presence of both the chloro and dimethylpiperidinyl groups, which can influence its reactivity and potential applications. The combination of these substituents may enhance its biological activity and make it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C14H18ClNO

Molecular Weight

251.75 g/mol

IUPAC Name

3-chloro-2-(4,4-dimethylpiperidin-1-yl)benzaldehyde

InChI

InChI=1S/C14H18ClNO/c1-14(2)6-8-16(9-7-14)13-11(10-17)4-3-5-12(13)15/h3-5,10H,6-9H2,1-2H3

InChI Key

PKISVVXENWAPJL-UHFFFAOYSA-N

Canonical SMILES

CC1(CCN(CC1)C2=C(C=CC=C2Cl)C=O)C

Origin of Product

United States

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